4-Heptyl-2,6-diiodophenol
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Overview
Description
4-Heptyl-2,6-diiodophenol is an organic compound characterized by the presence of a heptyl group attached to a phenol ring, which is further substituted with two iodine atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-2,6-diiodophenol typically involves the iodination of 4-heptylphenol. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atoms are introduced at the ortho positions relative to the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Heptyl-2,6-diiodophenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form the corresponding deiodinated phenol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenols.
Substitution: Phenols substituted with various functional groups.
Scientific Research Applications
4-Heptyl-2,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Heptyl-2,6-diiodophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Diiodophenol: Lacks the heptyl group, making it less hydrophobic.
4-Heptylphenol: Lacks the iodine atoms, resulting in different reactivity and biological activity.
2,4-Diiodophenol: Has iodine atoms at different positions, leading to different chemical properties.
Uniqueness
4-Heptyl-2,6-diiodophenol is unique due to the combination of the heptyl group and iodine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
113372-82-0 |
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Molecular Formula |
C13H18I2O |
Molecular Weight |
444.09 g/mol |
IUPAC Name |
4-heptyl-2,6-diiodophenol |
InChI |
InChI=1S/C13H18I2O/c1-2-3-4-5-6-7-10-8-11(14)13(16)12(15)9-10/h8-9,16H,2-7H2,1H3 |
InChI Key |
JPZBZCMSUUIEKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=C(C(=C1)I)O)I |
Origin of Product |
United States |
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